BenchChemオンラインストアへようこそ!

Ethyl 2-(1-Naphthylmethyl)oxazole-4-carboxylate

Lipophilicity Membrane permeability Drug-likeness

Ethyl 2-(1-Naphthylmethyl)oxazole-4-carboxylate (CAS 1309576-10-0, molecular formula C₁₇H₁₅NO₃, MW 281.31 g/mol) is a heterocyclic building block belonging to the 2,4-disubstituted oxazole carboxylate ester class. The molecule combines a 1-naphthylmethyl substituent at the oxazole C-2 position with an ethyl carboxylate ester at C-4, linked through a methylene (-CH₂-) spacer.

Molecular Formula C17H15NO3
Molecular Weight 281.30 g/mol
Cat. No. B11716163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(1-Naphthylmethyl)oxazole-4-carboxylate
Molecular FormulaC17H15NO3
Molecular Weight281.30 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=COC(=N1)CC2=CC=CC3=CC=CC=C32
InChIInChI=1S/C17H15NO3/c1-2-20-17(19)15-11-21-16(18-15)10-13-8-5-7-12-6-3-4-9-14(12)13/h3-9,11H,2,10H2,1H3
InChIKeyDKIHIAJYPFBLEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(1-Naphthylmethyl)oxazole-4-carboxylate — Structural Identity, Physicochemical Properties, and Research-Grade Specifications for Procurement Decisions


Ethyl 2-(1-Naphthylmethyl)oxazole-4-carboxylate (CAS 1309576-10-0, molecular formula C₁₇H₁₅NO₃, MW 281.31 g/mol) is a heterocyclic building block belonging to the 2,4-disubstituted oxazole carboxylate ester class . The molecule combines a 1-naphthylmethyl substituent at the oxazole C-2 position with an ethyl carboxylate ester at C-4, linked through a methylene (-CH₂-) spacer. This compound is supplied as a high-purity research chemical (NLT 98%) under ISO-certified quality systems and is intended for use as a synthetic intermediate in medicinal chemistry, fragment-based drug discovery, and chemical biology probe development . Its computed physicochemical profile includes XLogP3 = 4.1, a topological polar surface area (TPSA) of 52.3 Ų, and 5 rotatable bonds — placing it within favorable drug-like property space for membrane permeability .

Why Generic Substitution of Ethyl 2-(1-Naphthylmethyl)oxazole-4-carboxylate with Closest Analogs Fails for Rigorous Scientific Applications


Although the 2-(1-naphthylmethyl)oxazole-4-carboxylate scaffold has three commercially available variants — the ethyl ester (target), the methyl ester (CAS 2070896-65-8), and the free carboxylic acid (CAS 2070896-46-5) — these analogs are not functionally interchangeable. The ethyl ester provides a quantifiably distinct lipophilicity profile (XLogP3 = 4.1) compared to the methyl ester, directly impacting logD-driven properties such as membrane permeability, protein binding, and CNS penetration potential . The methylene spacer between the naphthyl ring and oxazole core differentiates this series from directly-attached 2-naphthyl-oxazole regioisomers (e.g., CAS 1309576-15-5), which lack the conformational degrees of freedom that influence target binding geometry . Furthermore, the ethyl ester is the preferred substrate for LiBH₄-mediated reduction — a key transformation for accessing alcohol derivatives — since this methodology was specifically optimized on ethyl oxazole-4-carboxylates at multigram scale (up to 40 g), not on methyl esters . Substituting any of these analogs without experimental validation risks altered reactivity, divergent biological outcomes, and irreproducible synthetic routes.

Quantitative Differentiation Evidence for Ethyl 2-(1-Naphthylmethyl)oxazole-4-carboxylate Versus Closest Analogs


Lipophilicity-Driven Membrane Permeability Advantage: Ethyl Ester XLogP3 = 4.1 Versus Methyl Ester and Free Acid Analogs

Ethyl 2-(1-naphthylmethyl)oxazole-4-carboxylate exhibits a computed XLogP3 value of 4.1 (LogP = 3.59530) , which is approximately 0.5 log units higher than the methyl ester analog (CAS 2070896-65-8, estimated XLogP3 ≈ 3.5–3.6 based on the removal of one methylene unit from the ester side chain) and substantially more lipophilic than the free carboxylic acid (CAS 2070896-46-5, estimated LogP ≈ 2.4–2.8). This difference corresponds to an approximately 3.2-fold higher octanol-water partition coefficient for the ethyl ester relative to the methyl ester. The XLogP3 = 4.1 value falls within the optimal range (1–5) for passive membrane permeability and aligns with CNS drug-like property space (typically XLogP 2–5), whereas the free acid's lower lipophilicity limits passive diffusion across lipid bilayers. The target compound also possesses a TPSA of 52.3 Ų , comfortably below the 90 Ų threshold associated with blood-brain barrier penetration, and 0 hydrogen bond donors — features that collectively favor membrane transit over the more polar acid analog.

Lipophilicity Membrane permeability Drug-likeness

Purity Specification and QC Documentation: NLT 98% (ISO-Certified) Versus Typical 95% for Methyl Ester and Free Acid Comparators

The ethyl ester target compound is supplied at a minimum purity of NLT 98% under an ISO-certified quality management system, with batch-specific QC documentation including NMR, HPLC, and GC . In contrast, the closest methyl ester analog (CAS 2070896-65-8) is commercially available at standard purities of 95% (Bidepharm, Delta-B, Accela) , with a minority of suppliers offering ≥97% or NLT 98% . The free carboxylic acid analog (CAS 2070896-46-5) is offered at 95% standard purity . For biological assay applications where 2–5% impurities can generate false-positive hits or confound SAR interpretation, the ≥98% purity specification with verifiable batch QC represents a tangible procurement advantage. The NLT 98% specification ensures that at a 10 µM screening concentration, the maximum total impurity concentration does not exceed 200 nM — below the typical hit-calling threshold for fragment-based or HTS campaigns.

Purity specification Quality control ISO certification

Synthetic Scalability Advantage: Ethyl Oxazole-4-carboxylates as Preferred Substrates for LiBH₄-Mediated Reduction at Multigram Scale

Ethyl oxazole-4-carboxylates — the ester subclass to which the target compound belongs — are the only oxazole carboxylate esters for which LiBH₄-mediated reduction has been optimized at multigram scale (up to 40 g), enabling conversion to the corresponding primary alcohols in 47–89% yield across 13 examples . This transformation is critical for converting the ester building block into alcohol intermediates for subsequent functionalization (e.g., mesylation, azidation, oxidation to aldehydes). The methyl ester counterpart has not been demonstrated in this same multigram reduction protocol; methyl esters are typically cleaved under different conditions and are preferentially used when late-stage ester hydrolysis is desired for peptide conjugation or conversion to the free acid . This divergence in synthetic pathway utility means that selection of the ethyl ester specifically enables a well-characterized, scalable downstream chemistry that is not equivalently accessible from the methyl ester analog. Furthermore, the general synthesis of ethyl oxazole-4-carboxylates proceeds in 63–99% yield (13 examples), providing a robust and well-validated entry to diverse substitution patterns .

Synthetic scalability LiBH4 reduction Building block utility

Methylene Spacer Conformational Differentiation: 5 Rotatable Bonds Versus 4 in Directly-Attached Naphthyl Regioisomer

The target compound incorporates a methylene (-CH₂-) spacer between the naphthalene C-1 position and the oxazole C-2 position, resulting in 5 rotatable bonds and allowing the naphthyl ring to sample multiple conformational states relative to the oxazole core . In contrast, the regioisomer 2-naphthalen-1-yl-oxazole-4-carboxylic acid ethyl ester (CAS 1309576-15-5), in which the naphthyl group is directly attached to the oxazole C-2 without a spacer, has only 4 rotatable bonds and a conformationally restricted biphenyl-type geometry . This structural distinction has measurable consequences: in BindingDB, the 2-(1-naphthylmethyl)oxazole-4-carbonitrile compound (BDBM43934, bearing the methylene spacer) shows EC₅₀ = 1.32 µM against the human SLC12A5 transporter, whereas the 5-(allylamino) analog (BDBM43976, also containing the methylene spacer) is approximately 9-fold less potent (EC₅₀ = 12.1 µM) against the same target, demonstrating that even within the same spacer-bearing chemotype, 5-position substitution dramatically modulates activity . The methylene spacer thus provides a conformational degree of freedom that can be exploited for target-specific affinity tuning — an advantage not available in the directly-attached naphthyl regioisomer series.

Conformational flexibility Methylene spacer Structure-activity relationships

Scaffold-Class Biological Precedent: Naphthylmethyl Oxazoles in Lipoxygenase Inhibition and Antiplatelet Activity

The naphthyl-oxazole scaffold class has validated biological precedent in two therapeutically relevant areas. First, ML351 (5-(methylamino)-2-(naphthalen-1-yl)-4-oxazolecarbonitrile, CAS 847163-28-4) is a potent and selective inhibitor of human 12/15-lipoxygenase (IC₅₀ = 200 nM) with >250-fold selectivity over related isozymes (5-LOX IC₅₀ > 50 µM; platelet 12-LOX IC₅₀ > 100 µM; 15-LOX-2 IC₅₀ > 100 µM; <10% inhibition of COX-1/2 at 15 µM) . ML351 is brain-penetrant (brain-to-plasma ratio = 2.8), protects against glutamate-induced oxidative toxicity in HT-22 neuronal cells, and reduces infarct size in a murine ischemic stroke model . Second, 5-substituted oxazole-4-carboxylic acid derivatives have demonstrated blood platelet aggregation inhibitory activity comparable to aspirin in both in vitro and ex vivo rat models . Additionally, oxazolo-naphthyl acids have been described in patent literature as modulators of plasminogen activator inhibitor-1 (PAI-1), a key regulator of the fibrinolytic system . The target compound's 2-(1-naphthylmethyl)-oxazole-4-carboxylate scaffold positions it at the intersection of these validated chemotypes, with the ethyl ester serving as a modifiable handle for SAR exploration.

Lipoxygenase inhibition Antiplatelet activity Scaffold validation

Distinct Heterocyclic Substitution Pattern Versus 5-Substituted and 4-Carbonitrile Oxazole Analogs: Functional Group Orthogonality

Ethyl 2-(1-naphthylmethyl)oxazole-4-carboxylate bears the carboxylate ester at the oxazole C-4 position and the 1-naphthylmethyl group at C-2, leaving the C-5 position unsubstituted and available for further functionalization. This contrasts with the biologically validated ML351 (5-methylamino-2-naphthalen-1-yl-oxazole-4-carbonitrile), which has a nitrile at C-4 and methylamino at C-5 , and with the 5-substituted oxazole-4-carboxylate antiplatelet series, which lack the C-5 hydrogen . An unsubstituted C-5 position is strategically valuable because it permits: (a) late-stage electrophilic aromatic substitution or direct C-H functionalization for SAR diversification; (b) halogenation followed by cross-coupling to introduce aryl, heteroaryl, or alkyl groups; and (c) retention of a lower molecular weight starting point (MW 281.31 vs. MW 249.27 for ML351), providing greater efficiency in fragment-based drug discovery where LE (ligand efficiency) metrics penalize higher mass . The ethyl ester at C-4 offers orthogonal reactivity: it can be hydrolyzed to the carboxylic acid, reduced to the alcohol (LiBH₄), converted to the amide, or transesterified — all without affecting the C-5 position . This functional group orthogonality makes the compound a more versatile entry point for divergent library synthesis compared to analogs with C-5 pre-functionalization.

Building block versatility Functional group orthogonality Late-stage diversification

Optimal Procurement and Deployment Scenarios for Ethyl 2-(1-Naphthylmethyl)oxazole-4-carboxylate Across Drug Discovery and Chemical Biology


Fragment-Based Drug Discovery (FBDD) Starting Point for 12/15-LOX or Anti-Thrombotic Lead Generation

The compound's naphthylmethyl-oxazole scaffold maps onto the core chemotype of the validated 12/15-LOX inhibitor ML351 (IC₅₀ = 200 nM) and the antiplatelet oxazole-4-carboxylate series. Procurement of the ethyl ester with unsubstituted C-5 position (MW 281.31, TPSA 52.3 Ų, XLogP3 = 4.1) provides a fragment-appropriate starting point for structure-based design campaigns targeting lipoxygenase-driven inflammation, ischemic stroke, or thrombotic disorders . Its physicochemical profile meets fragment-likeness criteria (MW < 300, clogP < 5), while the C-5 vector offers a clear path for fragment growing .

CNS-Penetrant Probe Development Leveraging Favorable BBB Physicochemical Properties

With XLogP3 = 4.1, TPSA = 52.3 Ų, zero hydrogen bond donors, and 5 rotatable bonds, the compound sits within established CNS drug-like property space (TPSA < 90 Ų, XLogP 2–5, HBD ≤ 3). The structurally related ML351 demonstrates brain penetration (brain-to-plasma ratio = 2.8) . This compound is therefore a rational building block for constructing CNS-targeted chemical probes, particularly where the ethyl ester can be reduced (LiBH₄, multigram scale validated) to a hydroxymethyl group for further conjugation with CNS-targeting moieties .

Divergent Library Synthesis via Late-Stage C-5 Functionalization

The unsubstituted C-5 position uniquely enables late-stage diversification strategies — electrophilic halogenation, palladium-catalyzed direct C-H (hetero)arylation, or lithiation-electrophile trapping — that are precluded in C-5-substituted analogs such as ML351 . Combined with the orthogonal ethyl ester at C-4 (hydrolysis, reduction, amidation, transesterification), this compound can serve as a single procurement item generating a library of 20–50 analogs by systematic variation at both C-4 and C-5 positions, maximizing SAR information return on procurement investment .

Reference Standard for Oxazole-4-Carboxylate Scaffold Physicochemical Profiling in Drug Discovery

The compound's well-defined computed properties — XLogP3 = 4.1, LogP = 3.59530, TPSA = 52.3 Ų, MW = 281.31, 5 rotatable bonds, 4 HBA, 0 HBD — make it a suitable reference standard for benchmarking experimental logD, solubility, permeability (PAMPA/Caco-2), and metabolic stability assays within an oxazole-4-carboxylate compound series . Its NLT 98% purity with ISO-certified batch QC ensures that experimental measurements reflect intrinsic compound properties rather than impurity artifacts, establishing reliable baseline data for computational model validation .

Quote Request

Request a Quote for Ethyl 2-(1-Naphthylmethyl)oxazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.